molecular formula C9H17NO B1207431 Valdetamide CAS No. 512-48-1

Valdetamide

Cat. No.: B1207431
CAS No.: 512-48-1
M. Wt: 155.24 g/mol
InChI Key: LOMDVEFCNVDZMZ-UHFFFAOYSA-N
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Description

Valdetamide, also known as 2,2-diethyl-4-pentenamide, is a sedative and hypnotic compound. It is known for its rapid absorption and relatively short half-life of 6-11 hours. This compound is primarily excreted by the kidneys after metabolic degradation .

Scientific Research Applications

Valdetamide has several scientific research applications, including:

Mechanism of Action

Valdetamide exerts its effects by modulating gamma-aminobutyric acid (GABA) receptors in the central nervous system. This modulation enhances the inhibitory effects of GABA, leading to sedative and hypnotic effects . The primary molecular targets are GABA receptors, and the pathways involved include the GABAergic neurotransmission pathway.

Similar Compounds:

  • Diethylallylacetamide
  • Epinoval
  • Novonal

Comparison: this compound is unique due to its specific structure, which includes a 2,2-diethyl-4-pentenamide moiety. This structure imparts distinct pharmacological properties, such as rapid absorption and a relatively short half-life. Compared to similar compounds, this compound has a more pronounced sedative effect and a shorter duration of action .

Biochemical Analysis

Biochemical Properties

Valdetamide plays a significant role in biochemical reactions, particularly in the central nervous system. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the gamma-aminobutyric acid (GABA) receptors, where this compound acts as an agonist, enhancing the inhibitory effects of GABA. This interaction leads to the sedative and hypnotic effects observed with this compound use .

Cellular Effects

This compound influences various types of cells and cellular processes. In neuronal cells, it enhances the inhibitory neurotransmission by increasing the activity of GABA receptors. This results in a calming effect on the nervous system, reducing anxiety and inducing sleep. Additionally, this compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of GABAergic neurons .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the GABA receptors in the brain. By acting as a GABA receptor agonist, this compound increases the influx of chloride ions into the neurons, leading to hyperpolarization and reduced neuronal excitability. This mechanism is responsible for its sedative and hypnotic effects. This compound also influences enzyme activity, particularly those involved in neurotransmitter synthesis and degradation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Initially, this compound exhibits a rapid onset of action due to its quick absorption and interaction with GABA receptors. Over time, the compound undergoes metabolic degradation, leading to a decrease in its concentration and effects. Long-term studies have shown that prolonged use of this compound can lead to tolerance, requiring higher doses to achieve the same therapeutic effects .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound produces mild sedative effects, while higher doses result in pronounced sedation and hypnosis. Threshold effects have been observed, where a minimum dose is required to achieve noticeable effects. At very high doses, this compound can cause adverse effects such as respiratory depression and loss of motor coordination .

Metabolic Pathways

This compound is metabolized primarily in the liver through phase I and phase II metabolic reactions. The phase I reactions involve oxidation, reduction, and hydrolysis, while phase II reactions include conjugation with glucuronic acid and sulfate. The enzymes involved in these metabolic pathways include cytochrome P450 enzymes, which play a crucial role in the biotransformation of this compound .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It interacts with various transporters and binding proteins, which facilitate its movement across cell membranes. Once inside the cells, this compound accumulates in the central nervous system, where it exerts its pharmacological effects .

Subcellular Localization

This compound is primarily localized in the neuronal cells, particularly in the synaptic clefts where GABA receptors are abundant. Its activity is influenced by its localization, as it needs to be in close proximity to the GABA receptors to exert its effects. Post-translational modifications and targeting signals play a role in directing this compound to specific subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Valdetamide can be synthesized through the reaction of diethylacetonitrile with potassium in dry ether. This reaction involves the gradual addition of potassium to diethylacetonitrile, resulting in the evolution of hydrogen and the formation of this compound .

Industrial Production Methods: The industrial production of this compound typically involves the use of high-performance liquid chromatography (HPLC) for the separation and purification of the compound. The mobile phase in this process contains acetonitrile, water, and phosphoric acid .

Chemical Reactions Analysis

Types of Reactions: Valdetamide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of this compound can yield primary amines.

    Substitution: this compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted amides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Substituted amides.

Properties

IUPAC Name

2,2-diethylpent-4-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-4-7-9(5-2,6-3)8(10)11/h4H,1,5-7H2,2-3H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOMDVEFCNVDZMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CC=C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90199210
Record name Valdetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90199210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

512-48-1
Record name 2,2-Diethyl-4-pentenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=512-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Valdetamide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000512481
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Valdetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90199210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Valdetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.404
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name VALDETAMIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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